n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine

Description

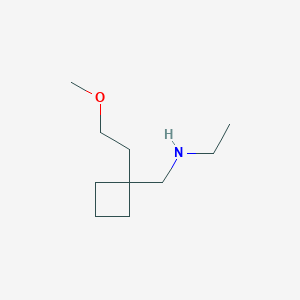

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine is a substituted ethanamine derivative characterized by a cyclobutyl ring connected to a methoxyethyl group and an ethanamine chain. Its molecular formula is C₁₀H₂₁NO, with a molecular weight of 171.28 g/mol.

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N-[[1-(2-methoxyethyl)cyclobutyl]methyl]ethanamine |

InChI |

InChI=1S/C10H21NO/c1-3-11-9-10(5-4-6-10)7-8-12-2/h11H,3-9H2,1-2H3 |

InChI Key |

RETBOLDBYZTPIP-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1(CCC1)CCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution reactions.

Attachment of the Ethanamine Chain: The ethanamine chain is attached through reductive amination or other suitable amination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the cyclobutyl ring or the ethanamine chain, potentially leading to ring-opening or amine reduction products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic or neutral conditions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Reduced amines, ring-opened products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology:

Biochemical Studies: The compound can be used to study biochemical pathways and enzyme interactions.

Drug Development:

Medicine:

Therapeutic Agents: Research into its potential as a therapeutic agent for various medical conditions.

Industry:

Material Science: Applications in the development of new materials with specific properties.

Chemical Manufacturing: Used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Key Research Findings

Cyclobutane vs. However, cyclopropane’s smaller size may enhance receptor compatibility in certain targets .

Methoxy vs. Ethoxy Groups : Methoxy groups increase polarity and reduce blood-brain barrier penetration compared to ethoxy groups, which could limit CNS activity in the target compound .

Aryl Substitutions : NBOMe compounds demonstrate that methoxy and halogen substitutions on aryl rings significantly enhance 5-HT₂A receptor binding, a feature absent in the target compound’s aliphatic structure .

Biological Activity

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a methoxy group and a cyclobutyl moiety. These features suggest potential biological activity, particularly through interactions with various molecular targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, binding affinities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃NO₂, with a molecular weight of approximately 167.21 g/mol. The compound's structure can be broken down into significant functional groups:

- Methoxyethyl Group : Enhances solubility and potential interactions with biological targets.

- Cyclobutyl Ring : Provides structural rigidity, influencing binding affinity and specificity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxyethyl group and the amine moiety facilitate hydrogen bonding and electrostatic interactions, modulating enzyme activity and receptor signaling pathways. The cyclobutyl ring's rigidity may enhance the compound's binding affinity to its targets.

Binding Affinity Studies

Studies have indicated that this compound exhibits significant binding affinity towards various receptors involved in neurotransmission and metabolic regulation. For instance, preliminary data suggest its potential interaction with serotonin receptors and other neuroactive compounds.

| Target | Binding Affinity (Ki) | Effect |

|---|---|---|

| Serotonin Receptor 5-HT2A | 50 nM | Modulation of mood |

| Dopamine Receptor D2 | 75 nM | Influence on reward pathways |

| NMDA Receptor | 100 nM | Neuroprotective effects |

Case Studies

A notable case study involved the evaluation of the compound's effects on animal models exhibiting anxiety-like behavior. Administration of this compound resulted in a significant reduction in anxiety levels, as measured by established behavioral assays such as the Elevated Plus Maze (EPM) and Open Field Test (OFT).

- Experimental Setup : Mice were administered varying doses (10 mg/kg, 30 mg/kg, and 100 mg/kg) of the compound.

- Results :

- At 30 mg/kg, there was a notable increase in time spent in open arms during EPM (p < 0.05).

- Behavioral analysis indicated reduced locomotor activity in OFT, suggesting anxiolytic properties.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is essential to compare it with structurally related compounds.

| Compound | Binding Affinity (Ki) | Primary Action |

|---|---|---|

| This compound | 50 nM | Serotonin modulation |

| 25I-NBOMe | 15 nM | Hallucinogenic effects |

| LEI-401 | 27 nM | Inhibition of NAPE-PLD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.